molecular formula C14H30N2 B4958053 N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine

N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine

Cat. No. B4958053
M. Wt: 226.40 g/mol
InChI Key: QJJZCVAMXARYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine, also known as TMC-7, is a chemical compound that belongs to a class of compounds called alkylamines. It is widely used in scientific research for its unique properties and applications.

Mechanism of Action

The mechanism of action of N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine is not fully understood, but it is believed to bind to metal ions through its amine groups. The resulting complex can then interact with other molecules, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to have antimicrobial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful tool for a variety of applications, including catalysis and fluorescence sensing. However, this compound can be difficult to work with, as it is highly reactive and can be toxic in high concentrations.

Future Directions

There are many potential future directions for research involving N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine. One area of interest is the development of new catalytic systems based on this compound complexes. Another area of interest is the use of this compound as a fluorescent probe for metal ions. Additionally, there is potential for this compound to be used in the development of new antimicrobial and antifungal agents.
Conclusion:
In conclusion, this compound is a unique chemical compound that has a variety of applications in scientific research. Its ability to form stable complexes with metal ions makes it a useful tool for a variety of applications, including catalysis and fluorescence sensing. While there are limitations to working with this compound, its potential for future research is vast, and it is likely to continue to be a valuable tool in scientific research for years to come.

Synthesis Methods

N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine is synthesized through a multi-step process that involves the reaction of cycloheptylamine with acetone. The reaction is catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid. The resulting product is then treated with formaldehyde and ammonium chloride to yield this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine is widely used in scientific research for its unique properties and applications. It is primarily used as a ligand for metal ions, such as copper, nickel, and zinc. This compound can form stable complexes with these metal ions, which can be used for a variety of applications, including catalysis, electrochemistry, and fluorescence sensing.

properties

IUPAC Name

N-cycloheptyl-N',N',2,2-tetramethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2/c1-14(2,12-16(3)4)11-15-13-9-7-5-6-8-10-13/h13,15H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJZCVAMXARYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CCCCCC1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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